molecular formula C16H16N2O B3058491 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- CAS No. 89731-85-1

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-

Cat. No.: B3058491
CAS No.: 89731-85-1
M. Wt: 252.31 g/mol
InChI Key: GOARQAIUWMZDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a dihydroindole core with a carboxamide group and a 4-methylphenyl substituent, making it a unique structure with potential pharmacological properties.

Scientific Research Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- are diverse. For instance, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have shown inhibitory activity against influenza A, indicating a potential mechanism of action .

Metabolic Pathways

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may be involved in various metabolic pathways. Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may interact with enzymes or cofactors in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

    Addition of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a substitution reaction, where the indole derivative is reacted with a 4-methylphenyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using Lewis acids as catalysts.

Major Products:

    Oxidation Products: Oxo derivatives of the indole core.

    Reduction Products: Amines derived from the carboxamide group.

    Substitution Products: Halogenated or nitro-substituted indole derivatives.

Comparison with Similar Compounds

    1H-Indole-1-carboxamide: Lacks the dihydro and 4-methylphenyl substituents.

    2,3-Dihydro-1H-indole: Lacks the carboxamide and 4-methylphenyl substituents.

    N-(4-Methylphenyl)-1H-indole-1-carboxamide: Lacks the dihydro substituent.

Uniqueness: 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- is unique due to the combination of the dihydroindole core, carboxamide group, and 4-methylphenyl substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOARQAIUWMZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361164
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89731-85-1
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Reactant of Route 4
Reactant of Route 4
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Reactant of Route 5
Reactant of Route 5
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Reactant of Route 6
Reactant of Route 6
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.